1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12(14)10-6-9(11-2-1-5-17-11)15-16(10)7-8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQZAPYABIHQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Pyrazole Core Construction
Pyrazole derivatives are commonly synthesized through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For this compound, the pyrazole ring can be assembled by:
- Step 1: Preparation of a substituted hydrazine incorporating the cyclopropylmethyl moiety at the nitrogen.
- Step 2: Condensation of this hydrazine with a suitable α,β-unsaturated carbonyl or β-ketoester bearing the thiophen-2-yl substituent to form the pyrazole ring with regioselective substitution at positions 3 and 5.
This approach ensures the introduction of the cyclopropylmethyl group at N1 and the thiophen-2-yl group at C3 during ring formation, while allowing functionalization at C5.
Introduction of the Carboximidamide Group at C5
The carboximidamide (–C(=NH)NH2) group at position 5 is typically introduced by transformation of a corresponding ester or nitrile precursor at this position. Common methods include:
- Amidoxime Route: Conversion of a nitrile group at C5 to amidoxime followed by reduction to carboximidamide.
- Direct Amidination: Reaction of the pyrazole-5-carboxylic acid or ester derivative with reagents such as amidine hydrochlorides or via Pinner reaction intermediates.
Representative Synthetic Route (Inferred)
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of N-(cyclopropylmethyl)hydrazine | Reaction of cyclopropylmethyl halide with hydrazine hydrate | Generates hydrazine derivative for pyrazole formation |
| 2 | Preparation of 3-(thiophen-2-yl)-1,3-dicarbonyl compound | Thiophen-2-yl-substituted β-ketoester or β-diketone synthesis | Provides carbonyl partner for condensation |
| 3 | Condensation to form 1-(cyclopropylmethyl)-3-(thiophen-2-yl)pyrazole-5-carboxylate | Heating hydrazine derivative with carbonyl compound under acidic or neutral conditions | Forms pyrazole ring with regioselectivity |
| 4 | Conversion of carboxylate/ester at C5 to nitrile | Dehydration of amide or direct substitution | Precursor for amidine group |
| 5 | Transformation of nitrile to carboximidamide | Reaction with hydroxylamine or amidine reagents under controlled conditions | Final functional group installation |
Regioselectivity and Purification Considerations
- Regioselectivity: The condensation step can yield isomeric pyrazoles substituted at C4 or C5. Controlling reaction conditions (temperature, solvent, catalyst) and using sterically or electronically directing groups help favor the desired 5-substitution.
- Purification: Chromatographic techniques or recrystallization are employed to isolate the target isomer and remove side products.
Supporting Data and Analogous Preparations
While direct preparation data for this compound is scarce, analogous pyrazole derivatives with cyclopropylmethyl and thiophen-2-yl substituents have been synthesized using similar approaches. For example:
Summary Table of Preparation Methodology
| Stage | Reaction Type | Starting Materials | Key Conditions | Outcome |
|---|---|---|---|---|
| Pyrazole ring formation | Condensation | N-(cyclopropylmethyl)hydrazine + thiophen-2-yl β-ketoester | Heating, solvent (e.g., ethanol, acetic acid), 50-100°C | Formation of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)pyrazole with ester or keto group at C5 |
| Functional group transformation | Nitrile or ester conversion | Pyrazole carboxylate or amide | Dehydration agents (e.g., POCl3), hydroxylamine, amidine salts | Introduction of carboximidamide at C5 |
Research Findings and Optimization Notes
- The choice of solvent and temperature critically affects the regioselectivity of pyrazole formation.
- Use of palladium-catalyzed cross-coupling (e.g., Suzuki coupling) can be employed to introduce the thiophen-2-yl group post-pyrazole formation if needed, enhancing modularity.
- Amidoxime intermediates provide a mild and efficient route to carboximidamide conversion, minimizing side reactions.
- Protecting groups may be required if other reactive functionalities are present during synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Structural Analogues from the Pyrazole-Carboximidamide Family
lists 11 pyrazole-carboximidamide derivatives with varying aryl substituents. Key comparisons include:
Key Observations :
- The thiophen-2-yl group in the target compound distinguishes it from phenyl-substituted analogs, offering unique electronic properties (e.g., sulfur’s polarizability) and stronger intermolecular interactions in crystal packing .
- The cyclopropylmethyl substituent at N1 contributes to steric bulk and metabolic stability compared to simpler alkyl groups (e.g., methyl or ethyl) .
Functional Group Variations in Related Heterocycles
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : Studies on similar pyrazole derivatives () suggest that the carboximidamide group’s electron density distribution influences HOMO-LUMO gaps (~4.5 eV estimated), affecting redox behavior and reactivity .
- Crystal Packing : The thiophene moiety likely participates in C–H···S and π-stacking interactions, as observed in sulfur-containing crystals analyzed via Mercury software (). This contrasts with phenyl-substituted analogs, which rely more on C–H···π interactions .
Biological Activity
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is a compound that belongs to the pyrazole class, which is recognized for its diverse biological activities. This compound features a unique structure that includes a cyclopropylmethyl group and a thiophen-2-yl moiety, contributing to its pharmacological potential.
Structural Characteristics
The compound's structure can be summarized as follows:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Cyclopropylmethyl Group : A three-membered cyclopropane ring attached to a methyl group.
- Thiophen-2-yl Group : A sulfur-containing five-membered aromatic ring.
- Carboximidamide Functional Group : Enhances the compound's reactivity and potential biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
- Alkylation : The introduction of the cyclopropylmethyl group using cyclopropylmethyl halides.
- Cross-Coupling Reactions : Used for attaching the thiophen-2-yl group, often via Suzuki or Stille coupling methods.
- Formation of Carboximidamide : This is generally accomplished by reacting the pyrazole derivative with cyanamide under appropriate conditions .
Pharmacological Properties
Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including:
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to reduce inflammation, making them candidates for treating inflammatory diseases.
- Antioxidant Activity : The presence of the thiophene ring may enhance free radical scavenging capabilities, providing protective effects against oxidative stress .
- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains, indicating potential use as antimicrobial agents .
The specific mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:
- The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
- Potential pathways include inhibition of enzyme activity and modulation of receptor signaling or interaction with nucleic acids .
Comparative Biological Activity
A comparative analysis of related pyrazole compounds reveals variations in their biological activities based on structural modifications. The following table summarizes findings from various studies:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)-3-methylpyrazole | Methyl group instead of thiophene | Anti-inflammatory |
| 3-(Thiophen-2-yl)-5-methylpyrazole | Methyl group at different position | Antimicrobial |
| 4-(Cyclohexylmethyl)-1H-pyrazole | Cyclohexyl instead of cyclopropyl | Analgesic properties |
This table illustrates how variations in substituents can significantly influence biological activity, highlighting the importance of structural features in drug design .
Case Studies and Research Findings
Recent studies have provided insights into the biological efficacy of pyrazole derivatives, including:
- Inhibition Studies : A series of pyrazole derivatives were evaluated for their ability to inhibit tobacco mosaic virus (TMV) and showed promising results, particularly with compounds exhibiting similar structural features to our compound of interest .
- Pesticidal Activity : Some pyrazole derivatives demonstrated significant lethal activity against agricultural pests, suggesting potential applications in pest control .
- Pharmacokinetic Profiles : Research into the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds indicates favorable profiles that could translate into clinical effectiveness for this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
